3-Hydroxy-2-nitrophenylboronic acid
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Overview
Description
3-Hydroxy-2-nitrophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with hydroxyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 3-hydroxy-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Formation of 3-nitro-2-oxo-phenylboronic acid.
Reduction: Formation of 3-hydroxy-2-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Hydroxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in drug discovery, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-nitrophenylboronic acid largely depends on its functional groups:
Boronic Acid Group: Acts as a Lewis acid, facilitating various chemical reactions, including cross-coupling and complexation with diols.
Hydroxyl Group: Participates in hydrogen bonding and can be involved in oxidation-reduction reactions.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in many synthetic pathways.
Comparison with Similar Compounds
- 3-Nitrophenylboronic acid
- 2-Hydroxyphenylboronic acid
- 4-Hydroxy-3-nitrophenylboronic acid
Comparison: 3-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which provides a distinct reactivity profile. Compared to 3-nitrophenylboronic acid, it has an additional hydroxyl group that can participate in hydrogen bonding and oxidation reactions. Compared to 2-hydroxyphenylboronic acid, the nitro group adds an electron-withdrawing effect, altering the compound’s reactivity and stability .
Properties
Molecular Formula |
C6H6BNO5 |
---|---|
Molecular Weight |
182.93 g/mol |
IUPAC Name |
(3-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9-11H |
InChI Key |
OWCZDXRYPHSNEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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